4-Bromo-3'-chlorobenzophenone
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Overview
Description
4-Bromo-3’-chlorobenzophenone is an organic compound with the molecular formula C13H8BrClO. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms. This compound is used in various chemical syntheses and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3’-chlorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-bromobenzoyl chloride with 3-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-3’-chlorobenzophenone may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-chlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in 4-Bromo-3’-chlorobenzophenone can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether are typical reducing agents.
Major Products Formed
Substitution: Formation of substituted benzophenone derivatives.
Reduction: Formation of 4-Bromo-3’-chlorobenzhydrol.
Oxidation: Formation of 4-Bromo-3’-chlorobenzoic acid.
Scientific Research Applications
4-Bromo-3’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research on 4-Bromo-3’-chlorobenzophenone includes its potential use in developing new therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-chlorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzophenone: Similar structure but lacks the chlorine substituent.
3-Chlorobenzophenone: Similar structure but lacks the bromine substituent.
4-Bromo-4’-chlorobenzophenone: Both phenyl rings are substituted with bromine and chlorine atoms
Uniqueness
4-Bromo-3’-chlorobenzophenone is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl rings. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological studies .
Properties
IUPAC Name |
(4-bromophenyl)-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKLPMBHTYGGHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373600 |
Source
|
Record name | 4-Bromo-3'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27434-90-8 |
Source
|
Record name | 4-Bromo-3'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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